molecular formula C12H17N3O2S B1383226 (4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide CAS No. 2173052-86-1

(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B1383226
CAS RN: 2173052-86-1
M. Wt: 267.35 g/mol
InChI Key: QORQAYLOYUZFNJ-NWDGAFQWSA-N
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Description

The compound belongs to the class of organic compounds known as pyrazines and thienopyrazines . Pyrazines are characterized by a ring structure containing four atoms of carbon and two of nitrogen . Thienopyrazines are similar, but one of the carbon atoms in the ring is replaced by a sulfur atom .


Molecular Structure Analysis

The molecular structure of pyrazines and thienopyrazines is characterized by a six-membered ring with alternating carbon and nitrogen (or sulfur) atoms . The specific structure of “(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide” would include additional functional groups attached to this basic ring structure.


Chemical Reactions Analysis

Pyrazines and thienopyrazines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide” can undergo would depend on the specific functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Pyrazines are generally colorless and have a strong, unpleasant odor . They are also typically soluble in water and other polar solvents .

Scientific Research Applications

Molecular Design and Synthesis

The pyrazine-containing ligands, including structures similar to (4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide, have been synthesized for exploring their ability to form polynuclear transition metal complexes. These ligands demonstrate potential in forming mixed oxidation state complexes, as seen in a study involving cobalt ions, where the ligands facilitated the formation of a Co3+–Co2+–Co3+ complex (Cockriel et al., 2008).

Antimicrobial Properties

Research has shown that derivatives of pyrazine structures, like the one , have significant antimicrobial properties. For instance, pyrido[2,3-b]pyrazine derivatives exhibited strong antibacterial activities in vitro, highlighting their potential as antimicrobial agents (Miyazawa et al., 1997).

Coordination Chemistry and Metal Complexes

The coordination chemistry of ligands containing pyrazine structures has been extensively studied. One example involves derivatives of 1,4,7,10-tetraazacyclododecane with pendant pyrazine donors, which were investigated for their coordination with lanthanum(III) ions. These studies contribute to our understanding of the coordination dynamics and potential applications in metal complex formation (Wilson et al., 2015).

Potential in Cancer Research

Compounds containing pyrazine structures have shown promise in cancer research. For example, 1,2-dihydropyrido[3,4-b]pyrazines, structurally similar to the compound , have been identified as mitotic inhibitors with antitumor activity, demonstrating their potential in cancer therapy (Temple et al., 1987).

Novel Complexes and Coordination Chemistry

Another application is the synthesis of novel complexes, such as [Co7(micro7-L)4X2], featuring pyrazine-modulated oligo-alpha-pyridylamino ligands. These complexes have the longest Co-Co bonds observed to date and exhibit unique electrochemical and magnetic properties, which could have implications in materials science and nanotechnology (Wang et al., 2007).

Mechanism of Action

The mechanism of action of a compound depends on its specific structure and the system in which it is used. For example, some pyrazine-based compounds are used in OLEDs, where they emit light when an electric current is applied .

Future Directions

The future directions for research and development of pyrazine and thienopyrazine-based compounds are vast. They are used in a variety of applications, from OLEDs to dye-sensitized solar cells , and ongoing research is aimed at improving their performance and discovering new applications.

properties

IUPAC Name

(4aS,7aR)-4-(pyridin-3-ylmethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c16-18(17)8-11-12(9-18)15(5-4-14-11)7-10-2-1-3-13-6-10/h1-3,6,11-12,14H,4-5,7-9H2/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORQAYLOYUZFNJ-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CS(=O)(=O)CC2N1)CC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]2CS(=O)(=O)C[C@@H]2N1)CC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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